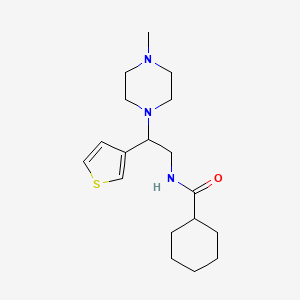
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide, also known as MTEC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. MTEC is a cyclic amide that has a unique chemical structure that makes it suitable for different research purposes.
Aplicaciones Científicas De Investigación
Anticancer Activity
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide and related compounds exhibit promising anticancer properties. Shareef et al. (2016) synthesized thiophene-2-carboxaldehyde derivatives, including similar compounds, demonstrating their potential in anticancer applications. Their study highlighted the binding characteristics of these novel compounds, including their interaction with Human Serum Albumin (HSA) and the molecular distance between donor (HSA) and acceptor (thiophene-2-carboxaldehyde derivatives) (Shareef et al., 2016).
Antibacterial and Antifungal Activity
Compounds from the family of thiophene-2-carboxaldehyde derivatives, closely related to the query compound, have shown significant antibacterial and antifungal activities. The synthesis and evaluation of these compounds, as discussed by Shareef et al. (2016), suggest their less toxic nature and potential application in treating bacterial and fungal infections (Shareef et al., 2016).
Antimicrobial Activity
A study by Başoğlu et al. (2013) on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which include similar structural features, revealed good to moderate antimicrobial activity against various microorganisms. This indicates the potential of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide in antimicrobial applications (Başoğlu et al., 2013).
Tuberculostatic Activity
Similar compounds, particularly phenylpiperazine derivatives, have been evaluated for their tuberculostatic activity. Foks et al. (2004) synthesized and tested various derivatives for their minimum inhibiting concentrations (MIC) against tuberculosis, indicating the potential use of the compound for tuberculosis treatment (Foks et al., 2004).
Antipsychotic Activity
A series of compounds, including 4-(4-methylpiperazin-1-yl)thieno derivatives, were synthesized and evaluated for their neu-roleptic activity. Kohara et al. (2002) identified certain derivatives that demonstrated potent antipsychotic activity, suggesting potential psychiatric applications of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide (Kohara et al., 2002).
Local Anesthetic and Antiarrhythmic Activity
Al-Obaid et al. (1998) synthesized derivatives of ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates, structurally similar to the query compound, demonstrating local anesthetic and antiarrhythmic activities. This suggests the potential application of the compound in local anesthesia and antiarrhythmia treatments (Al-Obaid et al., 1998).
Fluorescent Probes for Metal Ions and Amino Acids
Guo et al. (2014) developed polythiophene-based conjugated polymers for detecting metal ions and amino acids in solutions. These polymers, which include structures similar to the query compound, showed high selectivity and sensitivity, indicating their potential as fluorescent probes (Guo et al., 2014).
Hepatic Metabolism in Cancer Treatment
Ballard et al. (2007) studied MK-0457, an Aurora kinase inhibitor for cancer treatment that shares structural similarity with the query compound. They focused on its hepatic metabolism, indicating the significance of understanding the metabolic pathways of such compounds in cancer therapies (Ballard et al., 2007).
Serotonin 5-HT1A Receptor Antagonism
Forster et al. (1995) explored WAY-100635, a compound structurally related to the query compound, as a silent serotonin 5-HT1A receptor antagonist. This indicates potential applications in neuropsychiatric disorder treatments (Forster et al., 1995).
Propiedades
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3OS/c1-20-8-10-21(11-9-20)17(16-7-12-23-14-16)13-19-18(22)15-5-3-2-4-6-15/h7,12,14-15,17H,2-6,8-11,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFNAHGMRIROAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2CCCCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2924973.png)
![3-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B2924974.png)
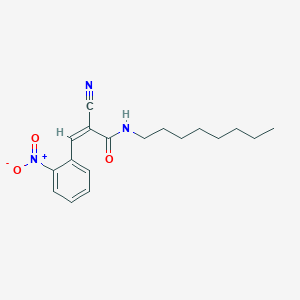
![2-amino-4-(4-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2924976.png)
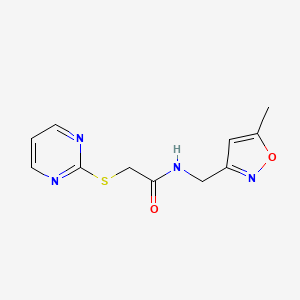

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B2924980.png)
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,5-dimethoxybenzoic acid](/img/structure/B2924981.png)
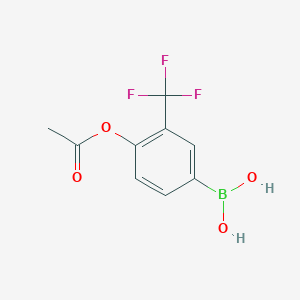
![N-[[4-(2-chlorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2924983.png)
![2-[7-oxo-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2924984.png)
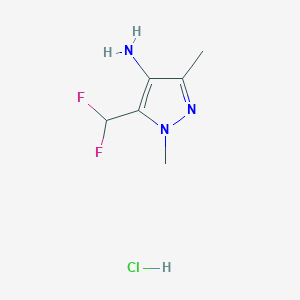

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2924993.png)